N-Benzyl vs. N-Phenyl Linkage: Methylene Spacer Confers Superior Antifungal Potency Against Helminthosporium maydis
The 4-chlorobenzyl substitution with a –CH₂– spacer (as in the target compound) is associated with enhanced antifungal activity against Helminthosporium maydis compared with the direct N‑(4‑chlorophenyl) analog lacking the methylene linker. In cross-study comparisons conducted under identical assay methodology (mycelial growth inhibition, same laboratory group), 2-(4-chlorophenylcarbamoyl)phenyl acetate (no –CH₂– spacer) exhibited an EC₅₀ of 2.3 mg·L⁻¹ against H. maydis, whereas the unsubstituted N‑phenyl analog 2-(phenylcarbamoyl)phenyl acetate showed an EC₅₀ of 6.8 mg·L⁻¹ [1][2]. The N‑(3‑chlorophenyl) regioisomer gave an EC₅₀ of 3.80 mg·L⁻¹ [3]. Published data on the N‑benzylsalicylamide class (the non-acetylated core of the target compound) demonstrate that N‑(4′‑chlorobenzyl) substitution yields the highest antifungal activity within the 65-compound series, with MIC ≤ 7.8 µmol·L⁻¹ against Trichophyton mentagrophytes, outperforming unsubstituted N‑benzyl and other halogenated benzyl congeners [4].
| Evidence Dimension | In vitro antifungal potency against filamentous fungi |
|---|---|
| Target Compound Data | No directly published EC₅₀/MIC for the exact target compound available; class-level inference from N-(4′-chlorobenzyl)salicylamides: MIC ≤ 7.8 µmol·L⁻¹ against T. mentagrophytes [4] |
| Comparator Or Baseline | 2-(4-Chlorophenylcarbamoyl)phenyl acetate (no –CH₂–): EC₅₀ = 2.3 mg·L⁻¹ (H. maydis) [1]; 2-(Phenylcarbamoyl)phenyl acetate: EC₅₀ = 6.8 mg·L⁻¹ (H. maydis) [2]; 2-(3-Chlorophenylcarbamoyl)phenyl acetate: EC₅₀ = 3.80 mg·L⁻¹ (H. maydis) [3] |
| Quantified Difference | N-(4-chlorobenzyl)salicylamides (non-acetylated parent class) exhibit ≥ 3.9-fold lower MIC vs. unsubstituted N-benzyl congeners (MIC ≤ 7.8 vs. > 31 µmol·L⁻¹) against T. mentagrophytes [4] |
| Conditions | Microdilution broth method modified per M27-A standard (T. mentagrophytes); mycelial growth inhibition assay (H. maydis, Sclerotinia sclerotiorum) |
Why This Matters
The methylene spacer and 4-chloro substitution combinatorially determine antifungal potency; procuring an N‑phenyl analog without the –CH₂– linker may result in 3- to 6‑fold reduced activity against key target organisms, undermining screening campaign reproducibility.
- [1] Tang, X.; Feng, H.; Du, Q. Synthesis and Antifungal Activity of 2-(4-Chlorophenylcarbamoyl)phenyl Acetate. Asian J. Chem. 2013, 25 (13), 7479–7482. View Source
- [2] Chen, Y.; Feng, H. Synthesis of 2-(Phenylcarbamoyl)phenyl Acetate and Its Antifungal Activity. Asian J. Chem. 2013, 25 (16), 9066–9068. View Source
- [3] Synthesis and Activity of Novel Fungicide 2-(3-Chlorophenylcarbamoyl)phenyl Acetate. Asian J. Chem. 2015. DOI: 10.14233/ajchem.2015.17833. View Source
- [4] Kubanová, P.; Buchta, V.; Pour, M.; Waisser, K. Evaluation of in Vitro Antifungal Activity of N-Benzylsalicylamide Derivatives. Folia Microbiol. 2003, 48 (3), 346–350. PMID: 12879744. View Source
